

Fmoc-phe(3-I)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-phe(3-I)-OH**

Cat. No.: **B1390331**

[Get Quote](#)

An In-depth Technical Guide to Fmoc-3-Iodo-L-Phenylalanine (**Fmoc-Phe(3-I)-OH**) for Advanced Peptide Synthesis and Drug Discovery

Abstract

Fmoc-3-iodo-L-phenylalanine, a halogenated derivative of the proteinogenic amino acid L-phenylalanine, serves as a pivotal building block in modern peptide chemistry and pharmaceutical development. Its unique structure, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a strategically placed iodine atom, offers unparalleled versatility for researchers and scientists. This guide provides a comprehensive overview of **Fmoc-Phe(3-I)-OH**, detailing its physicochemical properties, synthesis principles, and critical applications. We will explore its role in Solid-Phase Peptide Synthesis (SPPS), the development of novel peptide-based therapeutics, and advanced biochemical applications such as radiolabeling and protein engineering. This document is intended to serve as an authoritative resource for professionals in drug development and biochemical research, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Advantage of Iodination

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptide drug candidates. Fmoc-3-iodo-L-phenylalanine (**Fmoc-Phe(3-I)-OH**) is a premier example of such a building

block. The molecule consists of an L-phenylalanine core modified at the meta-position of the phenyl ring with an iodine atom and protected at its α -amino group with the Fmoc moiety.

The Fmoc group is fundamental to modern peptide synthesis, particularly in SPPS.[1] Its key advantage lies in its lability to mild bases, such as piperidine, while remaining stable to the acidic conditions often used to remove side-chain protecting groups.[1][2] This "orthogonal" protection strategy allows for the sequential and controlled assembly of amino acids into a desired peptide sequence.[1][3]

The true innovation of this reagent, however, lies in the iodine atom. Its presence confers several strategic advantages:

- Enhanced Biological Activity: The steric bulk and electronic properties of iodine can significantly alter the conformation and binding affinity of a peptide, leading to improved potency and receptor selectivity.[4]
- Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in-vivo half-life of a peptide therapeutic.
- Chemical Handle for Post-Synthetic Modification: The carbon-iodine bond is a versatile functional group that can participate in a variety of cross-coupling reactions, allowing for the late-stage diversification of peptides.[5]
- Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ^{123}I , ^{125}I , or ^{131}I), enabling applications in medical imaging (SPECT) and targeted radiotherapy.[4][6][7]
- Structural Biology: As a heavy atom, iodine can aid in solving the phase problem in X-ray crystallography, facilitating the determination of peptide and protein structures.

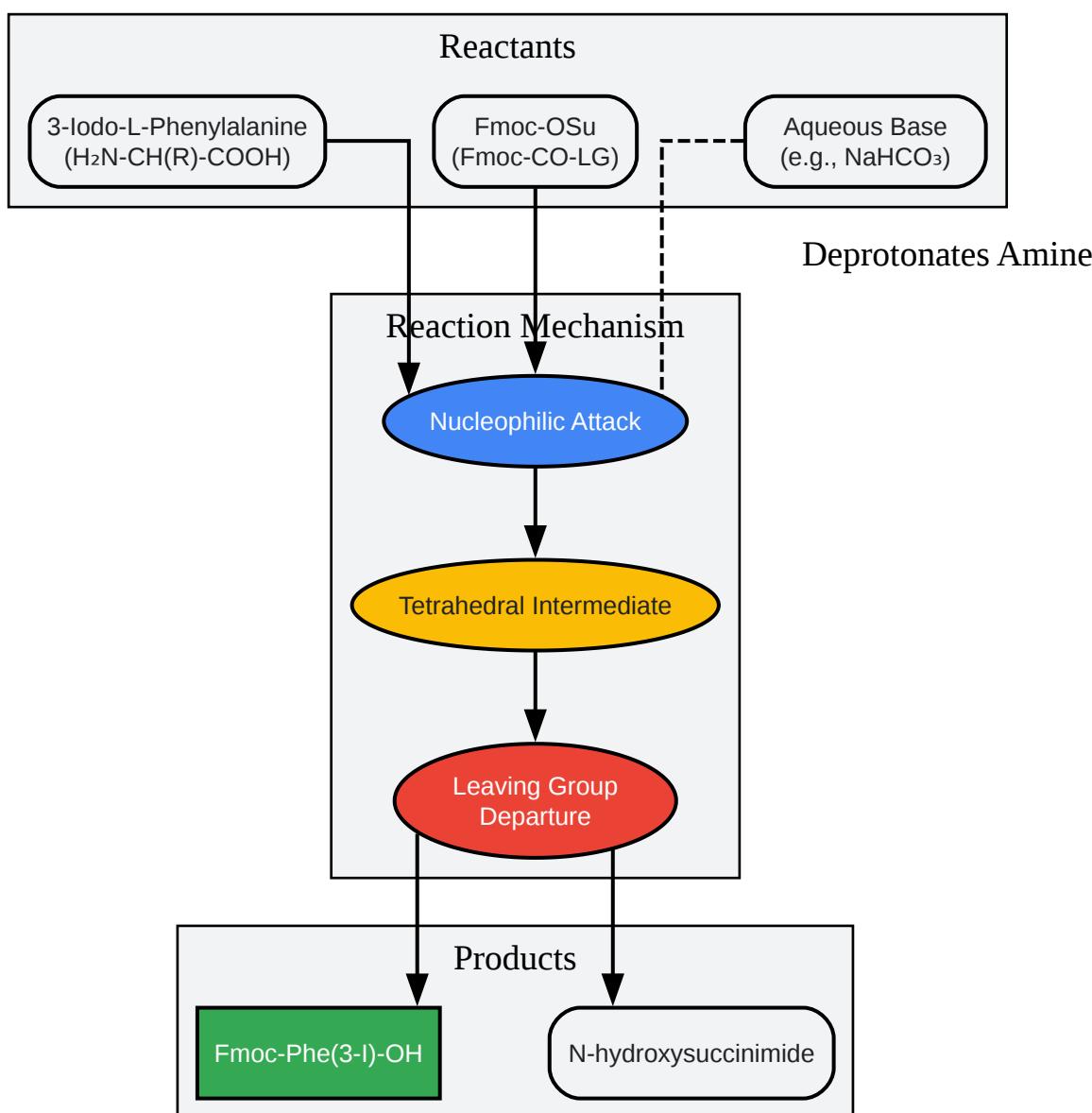
This guide will delve into the technical specifics of leveraging these advantages in a research and development setting.

Physicochemical Properties and Handling

Accurate characterization and proper handling of starting materials are prerequisites for reproducible and successful synthesis. **Fmoc-Phe(3-I)-OH** is typically supplied as a stable, off-

white powder.[\[4\]](#)[\[6\]](#) Its key properties are summarized below.

Property	Value	Source(s)
Chemical Name	(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid	
Synonyms	Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH	[4] [8]
CAS Number	210282-31-8	[4] [8]
Molecular Formula	C ₂₄ H ₂₀ INO ₄	[4] [8] [9]
Molecular Weight	513.32 g/mol	[8] [9]
Appearance	Off-white powder	[4]
Purity (Typical)	≥ 98% (HPLC)	[4]
Melting Point	135-139 °C	[4]
Solubility	Soluble in polar organic solvents such as DMF, NMP, and DMSO. Insoluble in water.	[10]
Storage Conditions	Store at 0-8 °C, keep dry and protected from light.	[4]


Note: A D-enantiomer, Fmoc-3-iodo-D-phenylalanine, is also commercially available (CAS: 478183-67-4) for specific applications requiring D-amino acid incorporation, such as increasing resistance to proteolysis.[\[6\]](#)[\[11\]](#)

Synthesis and Quality Control

The synthesis of **Fmoc-Phe(3-I)-OH**, like other Fmoc-protected amino acids, is typically achieved through a nucleophilic acyl substitution reaction under basic conditions, often referred to as the Schotten-Baumann reaction.[\[1\]](#) The process involves the acylation of the α -amino group of 3-iodo-L-phenylalanine with an activated Fmoc reagent.

The general mechanism proceeds in two main steps:

- Deprotonation: The amino group of the free amino acid is deprotonated in a basic aqueous medium, which significantly increases its nucleophilicity.[1]
- Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbonyl carbon of the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This forms a tetrahedral intermediate that subsequently collapses, expelling the stable N-hydroxysuccinimide leaving group to yield the final Fmoc-protected product.[1]

[Click to download full resolution via product page](#)

General workflow for the synthesis of **Fmoc-Phe(3-I)-OH**.

Quality Control (QC): The purity of the final product is paramount for its successful use in peptide synthesis.[10] Rigorous QC is performed using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm chemical purity (typically >98%) and chiral HPLC to ensure enantiomeric purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to verify the structure and molecular weight.

Core Applications in Research and Development

Fmoc-Phe(3-I)-OH is a versatile tool employed across multiple stages of scientific investigation, from basic research to preclinical drug development.

A. Solid-Phase Peptide Synthesis (SPPS): The primary application of **Fmoc-Phe(3-I)-OH** is as a building block in SPPS.[4][6] This automated or semi-automated technique allows for the efficient construction of custom peptides.[12] The iodine-containing residue can be incorporated at any desired position within the peptide sequence, enabling systematic structure-activity relationship (SAR) studies. Researchers can probe how the size, electronics, and position of the iodine atom influence peptide conformation, stability, and interaction with biological targets.

B. Drug Development and Medicinal Chemistry: The unique properties of this amino acid make it invaluable in the design of peptide-based therapeutics.[4][6] By replacing a natural phenylalanine or tyrosine residue with 3-iodophenylalanine, medicinal chemists can fine-tune the pharmacological profile of a lead peptide. This modification can lead to enhanced binding affinity, improved selectivity for a specific receptor subtype, or increased resistance to enzymatic degradation, all of which are critical attributes for a successful drug candidate.

C. Radiolabeling for Diagnostics and Therapeutics: The carbon-iodine bond provides a direct route for introducing radioactive iodine isotopes into a peptide. This is particularly useful for:

- **Diagnostic Imaging:** Peptides labeled with ^{123}I or ^{125}I can be used as imaging agents in Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the expression of specific receptors in vivo, aiding in disease diagnosis and patient stratification.[4][6]
- **Targeted Radiotherapy:** By using a beta-emitting isotope like ^{131}I , the peptide can selectively deliver a cytotoxic radiation dose to target tissues, such as tumors, that overexpress the

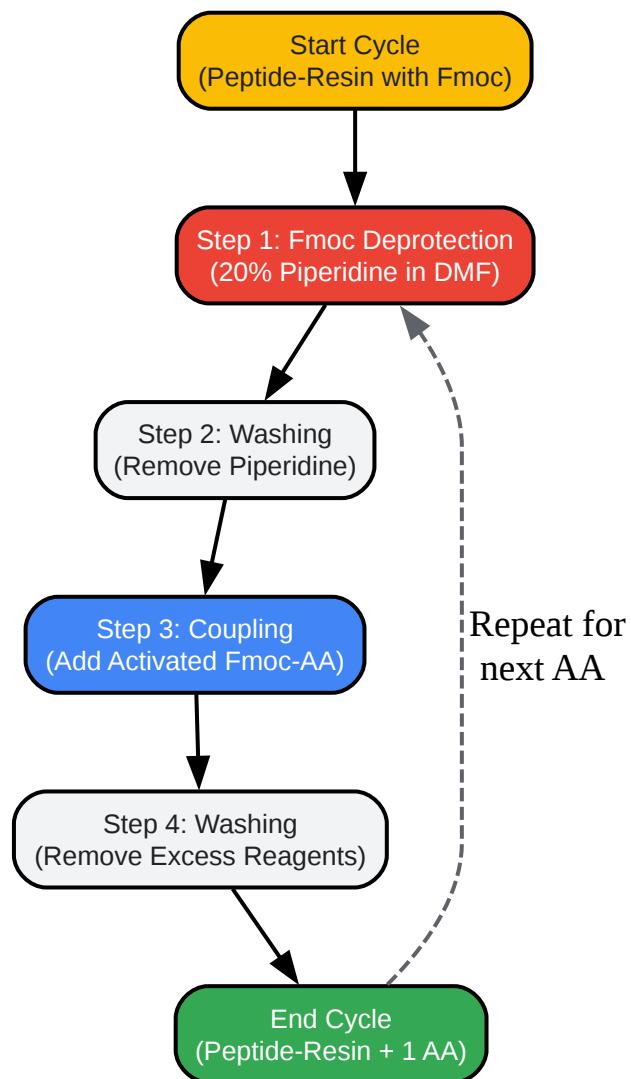
peptide's cognate receptor.

D. Protein Engineering and Bioconjugation: The iodine atom serves as a reactive handle for post-synthetic modifications via cross-coupling chemistry. For example, a peptide containing an iodophenylalanine residue can be reacted on-resin with a thiol-containing compound in a copper-mediated reaction to generate a thiophenylalanine-containing peptide.^[5] This opens up avenues for creating novel peptide structures, bioconjugates, and materials with unique electronic or redox properties.^[5]

Experimental Protocol: Automated Fmoc-SPPS

This section provides a representative, step-by-step protocol for incorporating **Fmoc-Phe(3-I)-OH** into a growing peptide chain using an automated peptide synthesizer. The process is cyclical, with each cycle adding one amino acid.

Prerequisites:


- Automated peptide synthesizer.
- Solid support (e.g., Rink Amide resin for C-terminal amides).
- Fmoc-protected amino acids, including **Fmoc-Phe(3-I)-OH**.
- Reagents: Piperidine solution (20% in DMF), coupling reagents (e.g., HBTU/HOBt or HATU), activator base (e.g., DIPEA), and solvents (DMF, DCM).

Protocol Steps (Single Coupling Cycle):

- Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to ensure all reactive sites are accessible.
- Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain (or the resin linker) is removed by treating the resin with 20% piperidine in DMF. This is typically done in two stages (e.g., 2 minutes + 8 minutes) to ensure complete removal and liberate the free amine.
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct. This step is critical to prevent side reactions in the subsequent

coupling step.

- Amino Acid Activation: In a separate vessel, **Fmoc-Phe(3-I)-OH** (typically 3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (DIPEA). This forms a highly reactive ester intermediate.
- Coupling: The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated for a specified time (e.g., 45-90 minutes) to allow the coupling reaction to go to completion, forming a new peptide bond.
- Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: The synthesizer returns to Step 2 to begin the cycle for the next amino acid in the sequence.

[Click to download full resolution via product page](#)

The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Upon completion of the entire sequence, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA) with scavengers. The crude peptide is then purified by reverse-phase HPLC.

Conclusion and Future Outlook

Fmoc-Phe(3-I)-OH is more than just a modified amino acid; it is a strategic tool that empowers chemists and biologists to push the boundaries of peptide design. Its utility in enhancing biological activity, improving pharmacokinetic profiles, and enabling advanced applications like

radiolabeling and bioconjugation solidifies its role as an indispensable reagent in the modern laboratory.^{[4][6]} As the field of peptide therapeutics continues to expand, the demand for sophisticated building blocks like Fmoc-3-iodo-L-phenylalanine will undoubtedly grow, paving the way for the development of next-generation diagnostics and medicines with enhanced precision and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. FMOC-PHE(3-I)-OH price,buy FMOC-PHE(3-I)-OH - chemicalbook [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. calpaclab.com [calpaclab.com]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- To cite this document: BenchChem. [Fmoc-phe(3-I)-OH CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1390331#fmoc-phe-3-i-oh-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1390331#fmoc-phe-3-i-oh-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com